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Compound of Interest

Compound Name: Paliperidone Impurity I

CAS No.: 2640158-02-5

Cat. No.: B13849602

Get Quote

Introduction & Target Analyte Profile
In the development of Paliperidone (9-hydroxyrisperidone), strict control of impurities is

mandated by ICH Q3A/B guidelines.[1] Paliperidone Impurity I (often designated in vendor

catalogs and specific monographs) refers to the open-ring difluoro analog, chemically distinct

from the final drug substance by the absence of the benzisoxazole ring closure.[1]

This impurity is critical because it represents a "pre-cyclization" intermediate or a reductive

degradation product. Its presence indicates incomplete reaction during the final steps of the

API synthesis or instability of the isoxazole moiety.

Target Analyte Identification[1]
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Attribute Specification

Common Name Paliperidone Impurity I (Open-Ring Analog)

Chemical Name

3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-

yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-

4H-pyrido[1,2-a]pyrimidin-4-one

Molecular Formula C₂₃H₂₇F₂N₃O₃

Molecular Weight 431.48 g/mol

CAS Number

1388021-46-2 (Related Oxime/Ketone

derivatives often share CAS roots; verify specific

salt forms)

Origin
Process Impurity (Incomplete Cyclization) /

Degradant

Solubility Soluble in Methanol, DMSO, Dichloromethane

Note on Nomenclature: Impurity naming varies by pharmacopoeia. While EP/USP designations

(A, B, C...) are standard, "Impurity I" in industrial synthesis often refers to this specific difluoro-

intermediate.[1] Always verify the structure against the specific monograph version (e.g., Ph.

Eur. or USP).[2][3][4][5]

Retrosynthetic Analysis
The synthesis is designed to be convergent, minimizing the handling of the sensitive 9-hydroxy

group.[1] The strategy involves the nucleophilic substitution (

) of a Chloro-ethyl Pyridopyrimidine precursor with the (2,4-Difluorobenzoyl)piperidine
fragment.[1]

Mechanistic Pathway (DOT Visualization)[1]
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Figure 1: Convergent synthesis pathway via N-alkylation.

Detailed Synthesis Protocol
Phase 1: Preparation of Reagents
Ensure all solvents are anhydrous. The 9-hydroxy group on the pyridopyrimidine core is labile;

avoid strong acids or excessive heat (>90°C) which may cause dehydration to the alkene

impurity.[1]

Reagents Table:

Reagent Equiv. MW ( g/mol ) Role

Chloro-Intermediate

(SM1)
1.0 256.7 Electrophile

(2,4-

Difluorobenzoyl)piperi

dine HCl (SM2)

1.2 261.7 Nucleophile

| Potassium Carbonate (

) | 3.0 | 138.2 | Base (Acid Scavenger) | | Potassium Iodide (KI) | 0.1 | 166.0 | Finkelstein
Catalyst | | Acetonitrile (ACN) | - | - | Solvent |[1]

Phase 2: Reaction Workflow
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Charging:

In a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, nitrogen

inlet, and magnetic stirrer, charge 1.0 g (3.9 mmol) of 3-(2-chloroethyl)-9-hydroxy-2-

methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (SM1).

Add 1.22 g (4.7 mmol) of 4-(2,4-difluorobenzoyl)piperidine hydrochloride (SM2).[1]

Add 1.61 g (11.7 mmol) of anhydrous

.

Add 65 mg (0.39 mmol) of Potassium Iodide (KI) to accelerate the reaction via in-situ

formation of the iodo-intermediate.[1]

Solvation & Heating:

Add 50 mL of anhydrous Acetonitrile (ACN). Note: DMF can be used for faster rates but

makes workup more difficult.

Purge the system with Nitrogen for 5 minutes.

Heat the mixture to reflux (80-82°C) under continuous stirring.

Monitoring (IPC - In-Process Control):

Monitor by TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC every 2 hours.

Endpoint: Consumption of SM1 < 2.0%. Typical reaction time: 12–16 hours.

Phase 3: Workup and Isolation
Filtration:

Cool the reaction mass to Room Temperature (25°C).

Filter the inorganic salts (
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, Excess

) through a Celite pad. Wash the pad with 10 mL ACN.

Evaporation:

Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to obtain a viscous

yellow oil.

Extraction:

Dissolve the residue in 50 mL Dichloromethane (DCM).

Wash with 20 mL Water (x2) to remove residual inorganic salts and DMF (if used).

Wash with 20 mL Brine.

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Phase 4: Purification (Flash Chromatography)[1]
Since this is a reference standard, high purity (>98%) is required.

Stationary Phase: Silica Gel (230-400 mesh).[1]

Eluent Gradient:

0-5 min: 100% DCM

5-20 min: 0%

5% Methanol in DCM

20-40 min: 5%

8% Methanol in DCM (Product typically elutes here).[1]

Collection: Collect fractions containing the single spot at
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(DCM:MeOH 9:1).

Final Form: Evaporate pure fractions to yield an off-white to pale yellow solid.

Analytical Validation & Characterization
Trustworthiness is established by confirming the structure through orthogonal methods.

HPLC Purity Method[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 min.

Wavelength: 238 nm (Max absorption of the pyridopyrimidine).

Expected RT: Impurity I will elute after Paliperidone due to the lipophilic difluorobenzoyl

group (lacking the polar isoxazole nitrogen).

Structural Confirmation Criteria
Mass Spectrometry (ESI+):

Expected

Da.

Fragment ions: Loss of water (

), cleavage of ethyl linker.[1]

1H-NMR (DMSO-d6, 400 MHz):

7.6-7.8 (m, 1H, Ar-H on difluorophenyl).[1]

7.0-7.3 (m, 2H, Ar-H on difluorophenyl).[1]
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Distinctive Feature: Absence of the benzisoxazole C-3 proton/carbon signals found in

Risperidone/Paliperidone.[1]

4.2-4.4 (m, 1H, CH-OH, 9-position).[1]

19F-NMR:

Two distinct signals for the 2,4-difluoro substitution pattern (approx -105 ppm and -110

ppm), confirming the ring is intact and not cyclized.[1]

Handling and Stability
Storage: Store at -20°C under Argon. The open-ring ketone is susceptible to cyclization

under basic conditions or oxime formation if exposed to hydroxylamine traces.[1]

Safety: The precursor (chloro-ethyl) is a potential alkylating agent.[1] Handle in a fume hood

with double nitrile gloves.
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Experimental Workflow Diagram
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Figure 2: Step-by-step experimental workflow for the synthesis of Impurity I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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